Process-Specific Identity: Impurity A–F Designation vs. Generic Morpholine Byproducts
During the industrial synthesis of efinaconazole, six process-related impurities (Impurities A–F) were observed and structurally confirmed [1]. CAS 135206-86-9 corresponds to one of these structurally elucidated impurities, whereas generic morpholine–THP propanones without a (2S) assignment are not among the identified process impurities and lack the necessary structure–retention time correlation. In the validated HPLC method used for in-process control, the target compound's peak area must not exceed 0.10% relative to the efinaconazole main peak [2].
| Evidence Dimension | Identity confirmation within the efinaconazole impurity profile |
|---|---|
| Target Compound Data | Structurally confirmed Impurity A–F panel; CAS 135206-86-9 is a component of this panel |
| Comparator Or Baseline | Unassigned morpholine–THP propanones (non-chiral or racemic) |
| Quantified Difference | Target compound: retention time and MS fragmentation matched to the efinaconazole process impurity library; Comparators: no matched retention time or fragmentation data |
| Conditions | Reversed-phase HPLC-UV and LC–MS/MS analysis of efinaconazole crude reaction mixtures |
Why This Matters
Only CAS 135206-86-9 provides traceable identity confirmation within the regulatory impurity panel; generic surrogates cannot be used to meet the specificity validation requirement of ICH Q2(R1).
- [1] Zhu, F., Zhang, J., Xiamuxi, H., Chen, W., Hu, T., Yang, X., Tian, G., Ni, R., Li, J., Suo, J., Xie, Y., Shen, J., Aisa, H. A., & He, Y. (2018). Identification, synthesis, and control of efinaconazole impurities. Pharmazie, 73(8), 438–441. View Source
- [2] Kaken Pharmaceutical Co., Ltd. (2020). Production and purification methods for efinaconazole. U.S. Patent No. 10,829,475. View Source
